
(Z)-Methyl penta-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Methyl penta-2,4-dienoate is an organic compound with the molecular formula C6H8O2. It is an ester derived from penta-2,4-dienoic acid and methanol. This compound is characterized by its conjugated diene system, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Z)-Methyl penta-2,4-dienoate can be synthesized through the esterification of penta-2,4-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of saturated esters.
Substitution: The conjugated diene system allows for electrophilic addition reactions, where halogens or other electrophiles can add across the double bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: Formation of penta-2,4-dienoic acid or its corresponding aldehyde.
Reduction: Formation of methyl pentanoate.
Substitution: Formation of halogenated esters.
Applications De Recherche Scientifique
Chemistry: (Z)-Methyl penta-2,4-dienoate is used as a building block in organic synthesis, particularly in the formation of more complex molecules through Diels-Alder reactions due to its conjugated diene system.
Biology and Medicine: Research has explored the potential of this compound derivatives in medicinal chemistry for the development of pharmaceuticals with anti-inflammatory or antimicrobial properties.
Industry: In the industrial sector, this compound is utilized in the synthesis of polymers and resins, where its reactivity can be harnessed to create materials with specific properties.
Mécanisme D'action
The mechanism of action of (Z)-Methyl penta-2,4-dienoate in chemical reactions involves the interaction of its conjugated diene system with various reagents. The molecular targets include electrophiles that can add across the double bonds, leading to the formation of new chemical bonds and products. Pathways involved in its reactions include electrophilic addition and oxidation-reduction mechanisms.
Comparaison Avec Des Composés Similaires
Ethyl penta-2,4-dienoate: Similar ester with an ethyl group instead of a methyl group.
Methyl hex-2,4-dienoate: Similar structure with an additional carbon in the chain.
Methyl buta-2,4-dienoate: Similar structure with one less carbon in the chain.
Uniqueness: (Z)-Methyl penta-2,4-dienoate is unique due to its specific conjugated diene system, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in Diels-Alder reactions and other synthetic applications where the conjugated system is a key feature.
Propriétés
Formule moléculaire |
C6H8O2 |
|---|---|
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
methyl (2Z)-penta-2,4-dienoate |
InChI |
InChI=1S/C6H8O2/c1-3-4-5-6(7)8-2/h3-5H,1H2,2H3/b5-4- |
Clé InChI |
LJDLNNZTQJVBNJ-PLNGDYQASA-N |
SMILES isomérique |
COC(=O)/C=C\C=C |
SMILES canonique |
COC(=O)C=CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-4-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13665893.png)
![2-Chloro-6,7-dihydrobenzofuro[5,6-d]thiazole](/img/structure/B13665898.png)
![7-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13665901.png)
![Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B13665907.png)
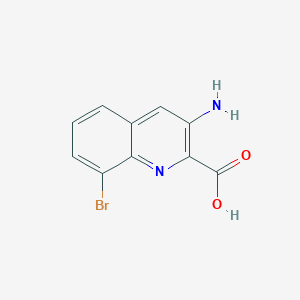
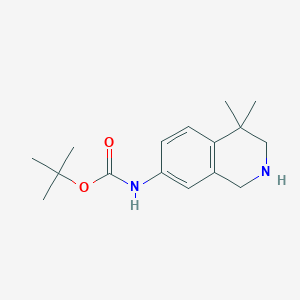
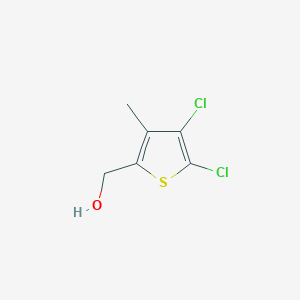
![5-(2',4-Dimethoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine](/img/structure/B13665938.png)
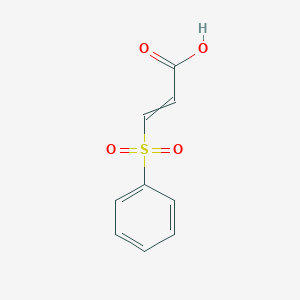


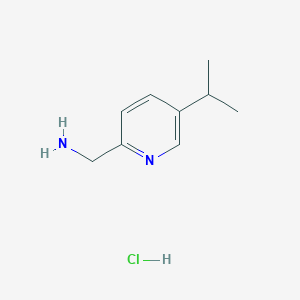
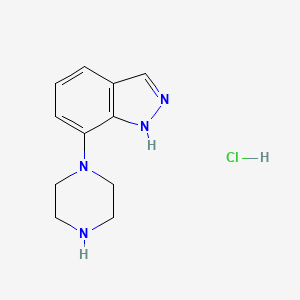
![[4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methyl-butanoyl]amino]-5-ureido-pentanoyl]amino]phenyl]methyl N-[2-(tert-butoxycarbonylamino)ethyl]carbamate](/img/structure/B13665983.png)
